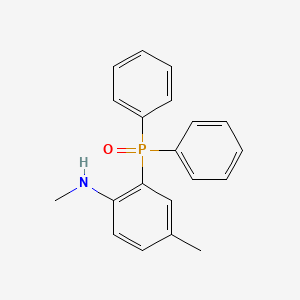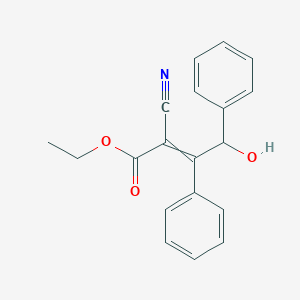
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate is an organic compound with a complex structure that includes cyano, hydroxy, and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-cyanoacetate with benzaldehyde derivatives under basic conditions to form the corresponding intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and ester groups, resulting in the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of amides or esters with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxy and ester groups can undergo various transformations, leading to the formation of active metabolites. These metabolites can interact with biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate: Similar structure but with a trifluoromethyl group.
4,4-Diphenyl-3-buten-2-one: Lacks the cyano and ester groups but has a similar core structure.
Uniqueness
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. Its combination of cyano, hydroxy, and ester groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
65954-97-4 |
|---|---|
Molekularformel |
C19H17NO3 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate |
InChI |
InChI=1S/C19H17NO3/c1-2-23-19(22)16(13-20)17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,18,21H,2H2,1H3 |
InChI-Schlüssel |
FLNZAFDLDIFUBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



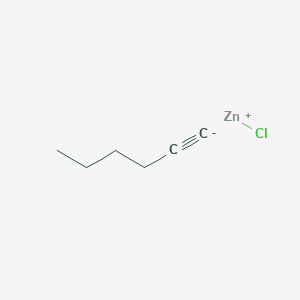
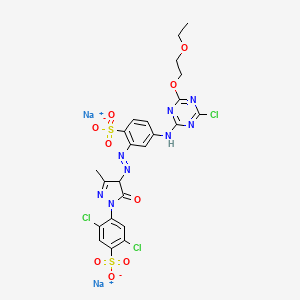
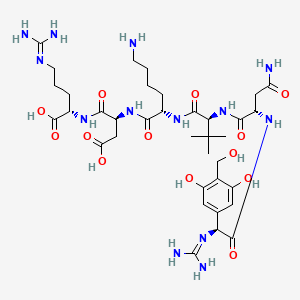
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14476998.png)
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)
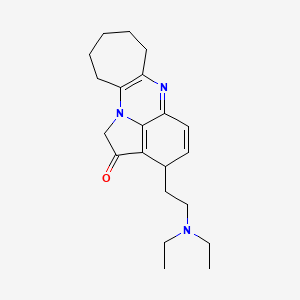
![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)
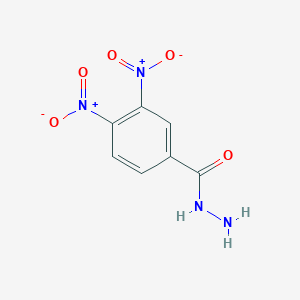
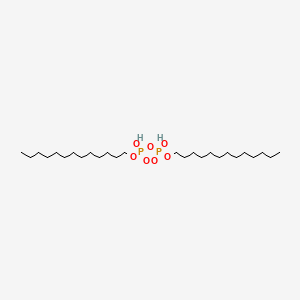
![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
